Aluminum chlorohydrex propylene glycol
Description
Definition and Nomenclature
Aluminum chlorohydrex propylene glycol is a coordination complex formed through the partial replacement of water molecules in aluminum chlorohydrate with propylene glycol. Its molecular formula is $$ \text{Al}2(\text{OH}){5}\text{Cl} \cdot \text{C}3\text{H}8\text{O}2 \cdot n\text{H}2\text{O} $$, reflecting the integration of aluminum, chloride, hydroxyl, and propylene glycol components. The compound is classified under the broader category of aluminum-based antiperspirant actives, which function by forming temporary plugs in eccrine sweat ducts to reduce perspiration.
Nomenclature and Synonyms
The compound is recognized by multiple systematic and trade names, including:
- This compound (IUPAC)
- REHYDROL II (proprietary formulation)
- CAS 173762-82-8 (primary registry number)
- CAS 245090-52-2 (variant form).
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Chemicals Agency (ECHA) standardize its identification using descriptors like "aluminum hydroxychloride propylene glycol complex". The DrugBank accession number DB11208 further codifies its use in over-the-counter (OTC) drug products.
Historical Development in Cosmetic Chemistry
The development of this compound is rooted in the evolution of antiperspirant chemistry. Early antiperspirants, such as Everdry (1903) and Odorono (1916), relied on aluminum chloride, which caused skin irritation due to its low pH. By the 1940s, aluminum chlorohydrate emerged as a less irritating alternative, stabilizing sweat ducts through the formation of aluminum hydroxide gels.
The integration of propylene glycol marked a significant innovation in the late 20th century. Propylene glycol, a hygroscopic solvent, was found to enhance the stability of aluminum chlorohydrate by replacing water molecules in its lattice structure. This modification improved the compound’s solubility in cosmetic formulations and reduced its tendency to crystallize, enabling smoother application in roll-on and solid stick products. Patent filings from the 1980s–2000s, such as EP1321431B1, document methods for synthesizing aluminum-propylene glycol complexes with optimized aluminum-to-chloride ratios (0.9:1 to 1.25:1).
Regulatory Status in Personal Care Products
This compound is approved for use in antiperspirants under stringent regulatory frameworks:
United States
The U.S. Food and Drug Administration (FDA) mandates compliance with OTC Monograph M019, which permits this compound at concentrations up to 25% in anhydrous formulations. The United States Pharmacopeia (USP) further specifies quality standards, requiring the compound to contain 90–110% of its labeled aluminum chlorohydrate content and limiting impurities such as iron (≤150 ppm) and heavy metals (≤20 ppm).
European Union
The European Commission’s Scientific Committee on Consumer Safety (SCCS) permits its use in non-sprayable products at concentrations up to 20%, provided particle/droplet sizes exceed 10 μm to minimize inhalation risks. The compound is listed under EC number 605-690-2 and complies with Cosmetics Regulation 1223/2009 for antiperspirant applications.
Comparative Regulatory Limits
| Region | Maximum Concentration | Key Standards |
|---|---|---|
| United States | 25% | FDA 21 CFR §350.50 |
| European Union | 20% | SCCS/1644/22 |
| International | 25% | USP Monograph M2068 |
These regulations ensure the compound’s efficacy and safety while addressing regional discrepancies in permissible exposure levels.
Properties
CAS No. |
173762-82-8 |
|---|---|
Molecular Formula |
C3H15Al2ClO8 |
Molecular Weight |
268.558 |
IUPAC Name |
dialuminum;propane-1,2-diol;chloride;pentahydroxide;hydrate |
InChI |
InChI=1S/C3H8O2.2Al.ClH.6H2O/c1-3(5)2-4;;;;;;;;;/h3-5H,2H2,1H3;;;1H;6*1H2/q;2*+3;;;;;;;/p-6 |
InChI Key |
KNXDJTLIRRQLBE-UHFFFAOYSA-H |
SMILES |
CC(CO)O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Composition and Structural Differences
Aluminum chlorohydrex propylene glycol belongs to a broader family of aluminum chlorohydrate complexes. Key distinctions between related compounds include:
| Compound | Al:Cl Ratio | Solubility | Key Additives | Typical Formulations |
|---|---|---|---|---|
| Aluminum chlorohydrate (ACH) | 2.1:1–1.9:1 | Aqueous | None | Creams, aqueous roll-ons |
| Aluminum sesquichlorohydrate (ASCH) | ~1.5:1 | Aqueous | None | Enhanced efficacy antiperspirants |
| Aluminum dichlorohydrate (ADCH) | ~1.3:1 | Aqueous | None | High-strength antiperspirants |
| This compound | 2.1:1–1.9:1 | Alcohol, propylene glycol | Propylene glycol | Anhydrous gels, sticks |
| Aluminum zirconium chlorohydrex-glycine (AZCH-Gly) | Varies | Aqueous | Zirconium, glycine | Clinical-strength products |
Sources :
- Aluminum-to-Chloride Ratio : ACH and its propylene glycol complex share similar Al:Cl ratios (2.1:1–1.9:1), whereas ASCH and ADCH have lower ratios, increasing their chloride content and sweat-blocking efficacy .
- Solubility : Unlike aqueous-soluble ACH, this compound is optimized for alcohol-based or propylene glycol formulations, reducing residue and improving drying times .
- Additives : Propylene glycol enhances solubility and reduces skin irritation compared to unmodified ACH, while glycine in AZCH-Gly buffers acidity and improves stability .
Efficacy and Performance
- Sweat Reduction : ASCH and ADCH exhibit higher efficacy due to lower Al:Cl ratios, enabling deeper penetration into sweat ducts . This compound balances moderate efficacy with formulation versatility.
- pH and Irritation : ACH and its propylene glycol complex have neutral to mildly acidic pH (1.0–5.0), minimizing irritation compared to AZCH-Gly, which requires glycine to buffer its acidity .
- Application Types : this compound is preferred in anhydrous sticks and gels (e.g., Rehydrol II), whereas AZCH-Gly dominates clinical-strength aerosols .
Preparation Methods
Stoichiometric Considerations
The molar ratio of aluminum to chloride () is critical for ensuring the correct coordination geometry. Patent data specifies an optimal atomic ratio of 2:1, achieved by reacting 1 mole of ACH with 1–2 moles of PG. Deviations from this ratio may result in incomplete complexation or residual unreacted precursors. The reaction proceeds via the displacement of water molecules by the hydroxyl groups of PG, facilitated by hydrogen bonding and the formation of cyclic structures.
Reaction Conditions
The synthesis is typically conducted in aqueous medium at elevated temperatures (70–100°C) to enhance reaction kinetics. A patent by Reheis Chemical Company describes refluxing ACH and PG for 2–4 hours to ensure complete complexation. Prolonged standing at room temperature (e.g., overnight) prior to heating is recommended to promote solvation of the aluminum species, particularly when using excess PG. Acidic conditions (pH 1.5–2.5) are maintained using hydrochloric acid to prevent premature hydrolysis of aluminum species.
Purification and Isolation Techniques
Following complexation, purification steps are essential to remove unreacted PG, residual acids, and byproducts.
pH Adjustment and Filtration
The reaction mixture is adjusted to a pH of 9.55 ± 0.05 using 2.5 N sodium hydroxide, precipitating uncomplexed aluminum hydroxides. Filtration through a fine-pore membrane (e.g., 0.45 µm) removes insoluble impurities, yielding a clear filtrate enriched in ACH-PG.
Evaporation and Drying
Water removal is achieved through evaporation under reduced pressure (25–50 mm Hg) or spray drying. Industrial-scale processes favor spray drying due to its efficiency in producing free-flowing powders with consistent particle size (50–100 µm). Pilot-scale studies demonstrate that inlet temperatures of 450–600°F and outlet temperatures of 235 ± 5°F optimize yield while preventing thermal degradation. Alternative methods, such as vacuum drying or freeze drying, are employed for small batches to preserve molecular integrity.
Quality Control and Analytical Characterization
Pharmacopeial standards and industrial protocols mandate rigorous testing to ensure product compliance.
Assay for Aluminum Content
The aluminum content is quantified via titration with edetate disodium. A sample dissolved in hydrochloric acid is boiled to hydrolyze the complex, followed by pH adjustment to 1.5 ± 0.5. Edetate disodium chelates aluminum ions, and back-titration with zinc sulfate determines the aluminum concentration. Each milliliter of 0.1 M edetate disodium corresponds to 2.698 mg of aluminum, ensuring the final product contains 90–110% of the labeled ACH content.
Chloride Content and Atomic Ratio Verification
Potentiometric titration with silver nitrate determines chloride levels. The atomic ratio, calculated as , must fall between 1.91:1 and 2.1:1 to confirm proper stoichiometry.
Industrial-Scale Optimization
Pilot Plant Protocols
Scaling from laboratory to pilot production involves optimizing drying parameters. For example, varying atomizers (e.g., two-fluid nozzles, rotary discs) and adjusting feed rates ensure uniform particle size distribution. Data from pilot runs (Table 1) highlight the impact of drying conditions on product properties.
Table 1: Effect of Spray Drying Conditions on ACH-PG Properties
| Parameter | Inlet Temperature (°F) | Outlet Temperature (°F) | Particle Size (µm) | Solubility in Ethanol (%) |
|---|---|---|---|---|
| Two-Fluid Nozzle | 450 | 235 | 50–70 | 68 |
| Rotary Disc | 600 | 240 | 30–50 | 72 |
| Porous Metal | 500 | 238 | 40–60 | 70 |
Solubility Enhancements
Post-synthesis treatments, such as micronization, improve solubility in anhydrous ethanol (up to 72%) and glycerin (45%). Solubility data (Table 2) inform formulation strategies for antiperspirant roll-ons and aerosols.
Table 2: Solubility of ACH-PG in Common Solvents
| Solvent | Solubility (% w/w, 25°C) |
|---|---|
| Anhydrous Ethanol | 68–72 |
| Water | 50 |
| Glycerin | 45 |
| Dimethyl Formamide | 42 |
Comparative Analysis of Drying Methods
Q & A
Q. What are the standard synthesis methods for Aluminum Chlorohydrex Propylene Glycol (ACH-PG), and how do reaction conditions influence product purity?
Methodological Answer: ACH-PG is synthesized by reacting aluminum chlorohydrate with propylene glycol under controlled hydration and temperature conditions. Key parameters include:
- Molar ratio : A 1:1 to 1:2 Al:propylene glycol ratio is typical to ensure proper complexation .
- Temperature : Reactions are conducted at 60–80°C to optimize ligand exchange while avoiding thermal decomposition .
- pH control : Maintaining pH 4–5 prevents aluminum hydroxide precipitation . Purity can be validated via inductively coupled plasma optical emission spectrometry (ICP-OES) for aluminum content and FTIR to confirm glycol coordination .
Q. Which spectroscopic techniques are recommended for characterizing ACH-PG’s coordination chemistry and structural stability?
Methodological Answer:
- FTIR Spectroscopy : Identifies propylene glycol’s hydroxyl and ether groups (1,080–1,100 cm⁻¹) and Al–O bonds (600–800 cm⁻¹) .
- NMR (²⁷Al) : Differentiates tetrahedral (AlCl₄⁻, ~100 ppm) and octahedral (Al(OH)₆³⁻, ~0 ppm) aluminum species to assess complexation efficiency .
- XRD : Detects crystalline impurities (e.g., unreacted AlCl₃) by comparing peaks to reference databases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in antiperspirant efficacy data for ACH-PG across studies?
Methodological Answer: Discrepancies often arise from:
- Formulation variables : Differences in glycol concentration (10–25% w/w) alter viscosity and skin penetration .
- Test protocols : Standardize in vitro sweat duct occlusion assays (e.g., gravimetric analysis on synthetic membranes) to minimize variability .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across ≥3 independent trials .
Q. What experimental protocols optimize stability assessment of ACH-PG under varying pH and temperature?
Methodological Answer:
- Accelerated stability testing : Incubate ACH-PG at 40°C/75% RH for 3 months and monitor:
Q. How do propylene glycol concentration variations during synthesis affect ACH-PG’s coordination chemistry?
Methodological Answer: Excess propylene glycol (>2:1 glycol:Al molar ratio) disrupts aluminum’s octahedral coordination, leading to:
- Reduced astringency : Lower Al³+ bioavailability due to over-stabilization of the complex .
- Increased hygroscopicity : Higher glycol content enhances water absorption, altering rheological properties . Validate using isothermal titration calorimetry (ITC) to quantify binding constants and stoichiometry .
Data Contradiction Analysis
Q. Why do studies report conflicting data on ACH-PG’s cytotoxicity in epithelial cell models?
Methodological Answer: Contradictions stem from:
- Cell line specificity : Primary keratinocytes show higher tolerance (IC₅₀ > 1 mg/mL) than immortalized HaCaT cells (IC₅₀ 0.5 mg/mL) due to metabolic differences .
- Exposure time : Acute (24-hr) vs. chronic (7-day) exposure protocols yield divergent viability results . Mitigate by adhering to OECD 439 guidelines for in vitro cytotoxicity testing and reporting normalized cell viability metrics .
Tables for Reference
| Parameter | Optimal Range | Analytical Method | Reference |
|---|---|---|---|
| Al:Glycol molar ratio | 1:1 to 1:2 | ICP-OES, FTIR | |
| Reaction temperature | 60–80°C | Thermocouple monitoring | |
| Stability pH | 4.5–5.5 | pH meter with buffer calibration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
